molecular formula C11H15F2NO B6949331 N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide

N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide

Cat. No.: B6949331
M. Wt: 215.24 g/mol
InChI Key: RUNIIZOSSDAEOM-UHFFFAOYSA-N
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Description

N-[(3,3-difluorocyclobutyl)methyl]spiro[22]pentane-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms

Properties

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-11(13)3-7(4-11)6-14-9(15)8-5-10(8)1-2-10/h7-8H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNIIZOSSDAEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C(=O)NCC3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide typically involves multiple steps:

    Formation of the 3,3-difluorocyclobutyl intermediate: This step often starts with the cyclization of a suitable precursor in the presence of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Spirocyclization: The intermediate is then subjected to spirocyclization reactions, which may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the spiro[2.2]pentane core.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclobutyl ring, with reagents such as sodium azide (NaN₃) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaN₃ in DMF or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Azides, thioethers.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxylate
  • N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-thioamide

Uniqueness

Compared to similar compounds, N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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